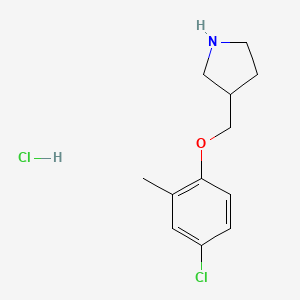
4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride
Overview
Description
4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride, also known as CPME, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields of research and industry. Its molecular weight is 262.17 g/mol .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride is C12H17Cl2NO . Detailed structural analysis would require more specific resources or experimental data.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride are not fully detailed in the available resources. Its molecular weight is 262.17500 . Other properties like density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Cognitive Enhancement Properties
Research on derivatives similar to 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride, such as 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), has shown promising results in cognitive enhancement. ABT-089, belonging to the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, demonstrates positive effects in rodent and primate models of cognitive enhancement. It also exhibits anxiolytic activity in rodent models and possesses a reduced propensity to activate peripheral ganglionic type receptors, making it an attractive candidate for the treatment of cognitive disorders due to its favorable oral bioavailability and biological activities (Lin et al., 1997).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds related to 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride have been explored in various contexts:
Heterocyclic Compound Synthesis
A study detailed the synthesis of 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) through a reduction reaction involving carbenium ions formed from a precursor with TFA. This compound's structural characterization, including X-ray diffraction, NMR, and mass spectrometry, alongside its potential for chiral recognition towards amino acids, highlights the diverse chemical applications of related heterocyclic compounds (Murthy et al., 2017).
Polymer Chemistry
New polyimides derived from diamine monomers containing pyridine rings, pyrrolidine groups, and ether linkages exhibit high solubility, thermal stability, and hydrophobicity. These polymers, synthesized via polycondensation with various aromatic dianhydrides, have potential applications in areas demanding materials with specific thermal and solubility properties (Huang et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-[(4-chloro-2-methylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-9-6-11(13)2-3-12(9)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJQZXJFHOEGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



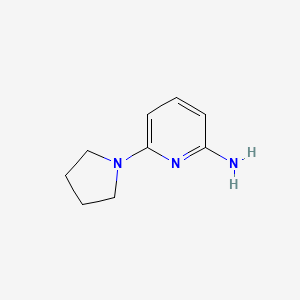
![(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456090.png)
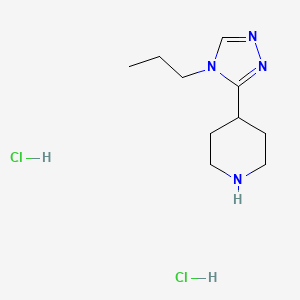
![[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B1456092.png)
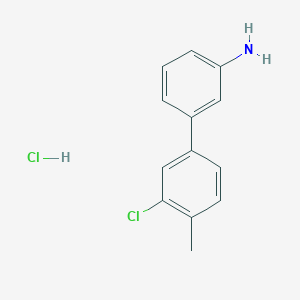
![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride](/img/structure/B1456095.png)
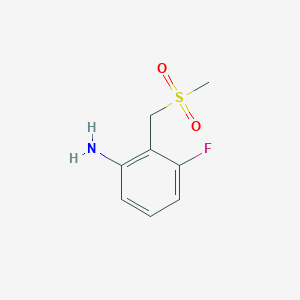

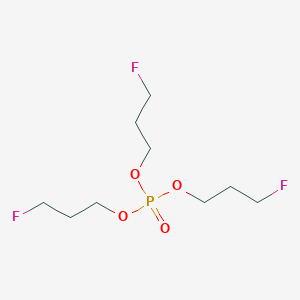
![4-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1456101.png)
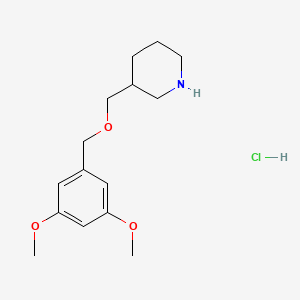
![Methyl (2S,4S)-4-[4-bromo-2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456103.png)
-methanone hydrochloride](/img/structure/B1456107.png)
![Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B1456110.png)